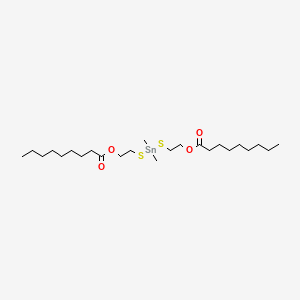
Dimethyltinbis(2-mercaptoethyl nonanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyltinbis(2-mercaptoethyl nonanoate) is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Méthodes De Préparation
The synthesis of Dimethyltinbis(2-mercaptoethyl nonanoate) typically involves the reaction of dimethyltin dichloride with 2-mercaptoethyl nonanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
Dimethyltinbis(2-mercaptoethyl nonanoate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyltinbis(2-mercaptoethyl nonanoate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate certain chemical transformations.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials due to its stabilizing properties.
Mécanisme D'action
The mechanism by which Dimethyltinbis(2-mercaptoethyl nonanoate) exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Dimethyltinbis(2-mercaptoethyl nonanoate) can be compared with other similar organotin compounds, such as:
Dimethyltin dichloride: A precursor in the synthesis of Dimethyltinbis(2-mercaptoethyl nonanoate).
Dimethyltin bis(2-ethylhexylthioglycolate): Another organotin compound with similar properties but different applications.
N,N’-bis(2-mercaptoethyl)isophthalamide: A compound with similar chelating properties but different biological activities
Propriétés
Numéro CAS |
68298-40-8 |
|---|---|
Formule moléculaire |
C24H48O4S2Sn |
Poids moléculaire |
583.5 g/mol |
Nom IUPAC |
2-[dimethyl(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-11(12)13-9-10-14;;;/h2*14H,2-10H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
NYWQDEJSVBAANO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


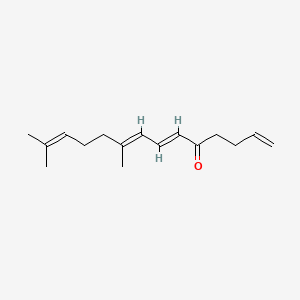
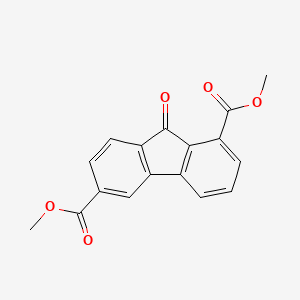
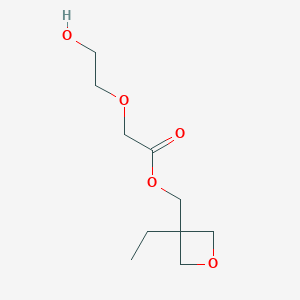

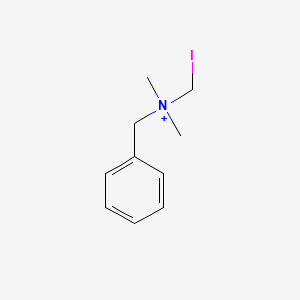
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)
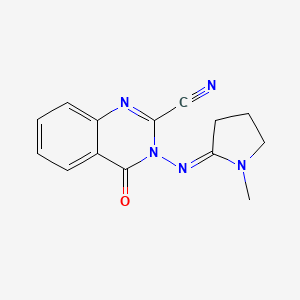
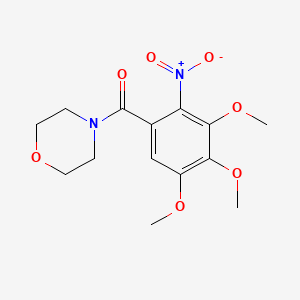
![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
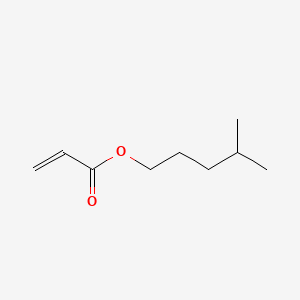
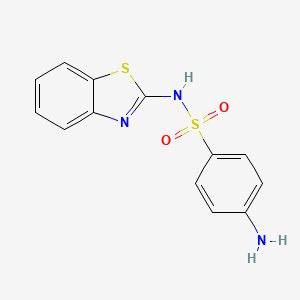
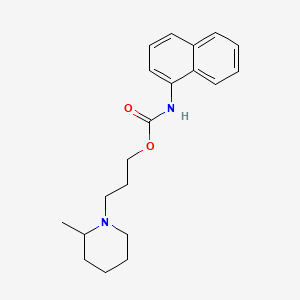
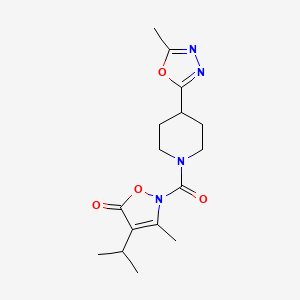
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
